molecular formula C10H11FO B12103789 Cyclopropanemethanol, 2-fluoro-1-phenyl-, (1R,2R)-rel-

Cyclopropanemethanol, 2-fluoro-1-phenyl-, (1R,2R)-rel-

Cat. No.: B12103789
M. Wt: 166.19 g/mol
InChI Key: QMCPVKXHJADEGK-UHFFFAOYSA-N
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Description

Cyclopropanemethanol, 2-fluoro-1-phenyl-, belongs to the class of cyclopropane-containing compounds. Its core structure features a three-membered cyclopropane ring attached to a phenyl group and a fluorine atom. The stereochemistry is specified as (1R,2R)-rel-, indicating the relative configuration of the substituents.

Preparation Methods

Synthetic Routes::

    Cyclopropanation Reactions:

    Phenyl Group Attachment:

Industrial Production::
  • Industrial-scale synthesis typically involves optimized versions of the above methods, ensuring high yields and purity.

Chemical Reactions Analysis

Cyclopropanemethanol, 2-fluoro-1-phenyl-, participates in several reactions:

    Oxidation: It can be oxidized to form the corresponding ketone.

    Reduction: Reduction of the carbonyl group yields the alcohol.

    Substitution: The fluorine atom can undergo nucleophilic substitution reactions.

    Common Reagents and Conditions:

Scientific Research Applications

    Medicinal Chemistry: Investigated for potential drug development due to its unique structure.

    Biological Studies: Used as a probe to study enzyme mechanisms or receptor interactions.

    Materials Science: Explored for its role in designing functional materials.

    Industry: May find applications in fine chemicals or agrochemicals.

Mechanism of Action

  • The exact mechanism remains an active area of research. It likely interacts with specific biological targets, affecting cellular processes.

Comparison with Similar Compounds

    Similar Compounds:

    Uniqueness: The combination of cyclopropane, phenyl, and fluorine groups sets it apart from related compounds.

: IUPAC. (2021). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. : Katritzky, A. R., & Rees, C. W. (Eds.). (1996). Comprehensive Organic Functional Group Transformations. Elsevier. : Wang, J., & Sibi, M. P. (2002). Recent Advances in the Chemistry of Cyclopropanes. Organic Chemistry Portal.

Properties

IUPAC Name

(2-fluoro-1-phenylcyclopropyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c11-9-6-10(9,7-12)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCPVKXHJADEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(CO)C2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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